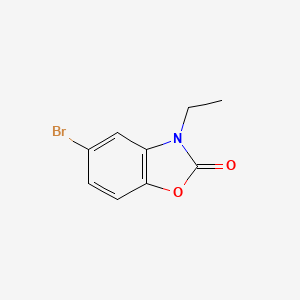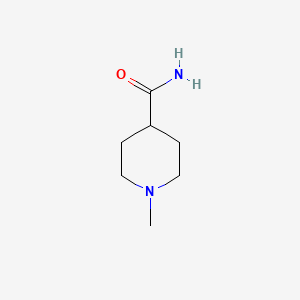
4-Pyridineethanol
Overview
Description
4-Pyridineethanol, also known as 2-Pyridin-4-yl-ethanol, is a chemical compound with the molecular formula C7H9NO . It is used as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .
Molecular Structure Analysis
The molecular structure of 4-Pyridineethanol is represented by the SMILES stringOCc1ccncc1 . The molecular weight is 123.15 g/mol . Physical And Chemical Properties Analysis
4-Pyridineethanol is a solid substance with a melting point of 52-56 °C and a boiling point of 107-110 °C/1 mmHg . It has a density of 1.093 g/cm^3 . It is miscible with water .Scientific Research Applications
1. Chemical Reactions and Mechanisms
Pyridine derivatives, including 4-pyridineethanol, are significant in chemical reactions and mechanisms. For instance, they are involved in the reaction of dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds. This reaction's kinetics were studied, providing insights into the reaction mechanism and rate constants (Rudine, Walter, & Wamser, 2010).
2. Magnetic Refrigerants
Pyridine derivatives have been utilized in the synthesis of magnetic refrigerants. For example, pyridine-2,6-dimethanol was used to create a ferrimagnetic {Cu(II)15Gd(III)7} cagelike cluster, exhibiting overall ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).
3. Functionalization in Pharmaceutical and Battery Technologies
4-Pyridine derivatives are crucial for the functionalization of C–H bonds, an essential strategy in pharmaceuticals, ligands for metal complexes, and battery technologies. These derivatives enable selective transformations, particularly in the 4-position of the pyridine scaffold (Dolewski, Hilton, & McNally, 2017).
4. Surface Chemistry and Electrolyte Solutions
The conformational change in self-assembled monolayers (SAMs) of 4-pyridineethanol on Au(111) surfaces was investigated in aqueous electrolyte solutions. This study provides insights into the interaction of these SAMs with different pH levels, highlighting their importance in surface chemistry (Nishiyama et al., 2008).
5. Optical Properties in Lanthanide Clusters
2-(Hydroxymethyl)pyridine, a related compound, has been used in lanthanide chemistry to produce clusters with unique optical properties. These clusters exhibit behaviors like single-molecule magnetism and intense photoluminescence, useful in various scientific applications (Alexandropoulos et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-Pyridineethanol, also known as ω-Hydroxy-4-picoline, 4-(Hydroxymethyl)pyridine, or 4-Pyridyl carbinol , is a chemical compound with the molecular formula C6H7NO . .
Mode of Action
It’s known that 4-pyridineethanol is used in the preparation of 4-pyridine carboxaldehyde , indicating that it may participate in organic synthesis reactions.
Biochemical Pathways
It’s known that nitrogen heteroaromatic alcohols, such as 4-pyridinemethanol, are significant ligands and intermediates in modern organic chemistry . They are widely used for the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that 4-pyridineethanol is an important pharmaceutical intermediate and chemical raw material . It’s used in the synthesis of phosphazene-based ionic liquid, as well as for electron transporting materials in perovskite solar cells .
Action Environment
It’s known that the compound has a boiling point of 107-110 °c/1 mmhg and a melting point of 52-56 °c . These properties suggest that the compound’s stability and efficacy may be influenced by temperature.
properties
IUPAC Name |
2-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYQDGDWBKJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044953 | |
| Record name | 2-(Pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Pyridineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Pyridineethanol | |
CAS RN |
5344-27-4 | |
| Record name | 4-Pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89RDQ5YD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PETCM interact with its target and what are the downstream effects?
A: While the precise direct target of PETCM remains unclear, research suggests that it disrupts the interaction between prothymosin-α (ProT) and putative HLA-DR–associated proteins (PHAP). [, ] ProT, often overexpressed in cancer cells, inhibits the formation of the apoptosome, a crucial complex for activating caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. PETCM appears to relieve this inhibition by ProT, allowing PHAP proteins to promote caspase-9 activation and downstream caspase-3 activation, ultimately leading to apoptosis. [, ]
Q2: Can you elaborate on the role of PETCM in the context of Parkinson's Disease?
A: Recent research suggests that PETCM may have therapeutic potential in neurodegenerative diseases like Parkinson's Disease. Studies using the PINK1 knockout mouse model, which mimics aspects of Parkinson's, found impaired corticostriatal long-term depression (LTD), a type of synaptic plasticity. Interestingly, PETCM treatment restored LTD in these mice, indicating a potential role for caspase-3 activation, potentially at a non-apoptotic level, in ameliorating synaptic dysfunction. [] Further research is needed to fully understand this mechanism and its therapeutic implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


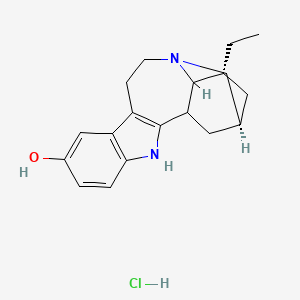
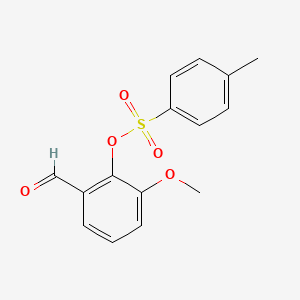
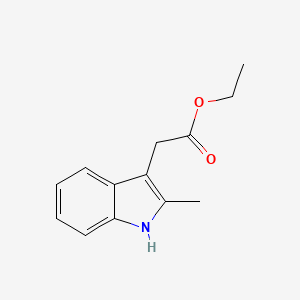

![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
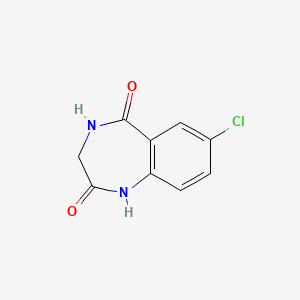
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)


